Pre-Steady-State Kinetic Parameters for Correct and Incorrect dNTP Incorporation by Yeast Polymerase η
In a direct head-to-head pre-steady-state kinetic analysis of yeast DNA polymerase η (yPolη), dCTP exhibited a catalytic efficiency (kp/Kd) of 1.4 M⁻¹s⁻¹ for incorporation opposite its cognate template base, deoxyguanosine (dG) [1]. This efficiency was substantially higher than for non-cognate nucleotides: dATP (5.1 × 10⁻⁴ M⁻¹s⁻¹), dGTP (1.5 × 10⁻³ M⁻¹s⁻¹), and dTTP (2.8 × 10⁻³ M⁻¹s⁻¹) [1]. The discrimination factor, calculated as the ratio of efficiencies (correct/incorrect), ranged from 500 to 2700, highlighting the extreme specificity of the polymerase for dCTP over other dNTPs at the cognate site [1].
| Evidence Dimension | Catalytic efficiency (kp/Kd) for nucleotide incorporation opposite template dG |
|---|---|
| Target Compound Data | 1.4 M⁻¹s⁻¹ |
| Comparator Or Baseline | dATP: 5.1 × 10⁻⁴ M⁻¹s⁻¹; dGTP: 1.5 × 10⁻³ M⁻¹s⁻¹; dTTP: 2.8 × 10⁻³ M⁻¹s⁻¹ |
| Quantified Difference | dCTP efficiency is 2745× higher than dATP, 933× higher than dGTP, and 500× higher than dTTP |
| Conditions | Pre-steady-state kinetics with truncated yeast DNA polymerase η at 23°C, using defined primer-template substrates (D-6). |
Why This Matters
This data quantifies the absolute requirement for dCTP to achieve high-fidelity DNA synthesis at cytosine incorporation sites; substitution with any other standard dNTP results in a >500-fold reduction in catalytic efficiency, which would severely compromise yield and accuracy in PCR, sequencing, and other applications.
- [1] Brown, J. A., et al. (2010). Kinetic basis of nucleotide selection employed by a protein template-dependent DNA polymerase. Biochemistry, 49(26), 5504-5510. View Source
